molecular formula C21H21N3O3 B2487351 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 921557-59-7

4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2487351
CAS-Nummer: 921557-59-7
Molekulargewicht: 363.417
InChI-Schlüssel: HAEKKCCIOYMJBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a chemically synthesized small molecule based on a pyridazine core structure, designed for research applications. Pyridazine derivatives are a subject of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors . Specifically, carboxamide-substituted pyridazine compounds have been investigated for their potential as cholinesterase inhibitors, targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This research is highly relevant to neuroscience, as inhibition of these enzymes is a validated therapeutic strategy for conditions like Alzheimer's disease; compounds featuring the 6-phenylpyridazine moiety have been identified as optimal for AChE inhibition . The structural motif of this compound suggests potential for interaction with key enzymatic sites, including the catalytic anionic site and the peripheral anionic site of AChE, which may not only modulate cholinergic transmission but also influence the aggregation of amyloid-β peptides . As such, this dihydropyridazine-3-carboxamide derivative serves as a valuable chemical tool for researchers exploring new therapeutic agents for neurodegenerative diseases and conducting structure-activity relationship studies within this promising chemical class.

Eigenschaften

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-(4-propan-2-ylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14(2)15-9-11-16(12-10-15)22-21(26)20-18(27-3)13-19(25)24(23-20)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEKKCCIOYMJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents like dichloromethane, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation and survival pathways. For instance, compounds with structural similarities have shown to inhibit thymidylate synthase and histone deacetylases (HDAC), both vital in cancer biology.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. Enzymatic pathways involved in cancer progression can be targeted effectively by compounds with similar structures.

Antioxidant Properties

The methoxy groups present in the structure may enhance antioxidant activity by scavenging free radicals and reducing oxidative stress, contributing to its overall therapeutic potential.

Table 1: Summary of Biological Activities

Study Focus Findings Reference
Study 1AnticancerSignificant cytotoxicity against cancer cell lines
Study 2Enzyme InhibitionInhibition of thymidylate synthase
Study 3Antioxidant ActivityReduction of oxidative damage in cellular models

Case Study Highlights

  • Anticancer Studies : A study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines by targeting specific enzymes involved in DNA replication and repair.
  • Antioxidant Research : Investigations showed that related compounds effectively reduced oxidative damage in cellular models, indicating their potential as protective agents against oxidative stress.
  • Pharmacokinetic Properties : Research on similar compounds indicated favorable pharmacokinetic profiles, suggesting good absorption and bioavailability, which are crucial for therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at Position 1 and Carboxamide Group

Compound A : 1-Benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide
  • Position 1 : Benzyl group (vs. phenyl in the target compound).
  • Carboxamide substituent : 4-Trifluoromethylphenyl (electron-withdrawing CF₃ group).
  • Implications: The CF₃ group increases lipophilicity and may enhance metabolic stability compared to the target compound’s 4-isopropylphenyl group.
Compound B : N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
  • Position 1 : Methyl group (smaller than phenyl in the target compound).
  • Carboxamide substituent : 4-Methoxyphenyl (electron-donating OCH₃ group).
  • Implications : The methyl group reduces steric hindrance, possibly improving solubility. The 4-methoxyphenyl group may enhance hydrogen bonding capacity, contrasting with the hydrophobic isopropyl group in the target compound.
Compound C : 4-Hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide
  • Position 1: 4-Phenoxyphenyl (bulky aromatic substituent).
  • Position 4 : Hydroxy group (vs. methoxy in the target compound).
  • Implications: The phenoxyphenyl group may improve π-π stacking but reduce solubility.

Functional Group Modifications on the Pyridazine Core

Compound D : 4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
  • Position 4 : Hydroxy group (vs. methoxy in the target compound).
  • Carboxamide substituent: Methoxyiminomethyl (unusual Schiff base-like structure).
  • The methoxyiminomethyl moiety introduces a planar, conjugated system, which may influence electronic distribution and reactivity.

Calculated Physicochemical Properties

The table below summarizes key properties of analogs with available

Compound Molecular Formula Molar Mass (g/mol) Predicted Density (g/cm³) Predicted pKa
Target C₂₁H₂₁N₃O₃ 363.42 N/A N/A
Compound C C₁₇H₁₃N₃O₄ 323.30 1.39 4.50
Compound D C₁₃H₁₂N₄O₄ 288.26 N/A N/A

Note: Data for the target compound are inferred from its structure. Compound C’s lower molar mass and density suggest compact packing in solid state .

Implications of Substituent Effects

  • Lipophilicity : Trifluoromethyl (Compound A) and isopropyl (target compound) groups are both hydrophobic, but CF₃ may confer higher metabolic resistance.
  • Solubility : Hydroxy (Compound C, D) and methoxy (Compound B) groups improve water solubility compared to methoxy or phenyl substituents.
  • Electronic Effects : Electron-withdrawing groups (CF₃ in Compound A) may reduce electron density on the pyridazine ring, affecting reactivity in nucleophilic substitutions.

Methodological Considerations

  • Docking Studies : AutoDock might predict binding affinities based on substituent bulk and flexibility (e.g., benzyl in Compound A vs. phenyl in the target compound).

Biologische Aktivität

The compound 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a novel chemical entity with potential therapeutic applications. This article focuses on its biological activity, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as a dihydropyridazine derivative . Its structure includes a methoxy group, a carbonyl group, and an isopropyl-substituted phenyl moiety. The molecular formula is C21H22N4O3C_{21}H_{22}N_4O_3, and its molecular weight is approximately 378.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives have shown efficacy against a range of pathogens, potentially due to their ability to disrupt microbial cell membranes.
  • Anticancer Activity : Certain analogs have been investigated for their capacity to inhibit tumor growth by inducing apoptosis in cancer cells.

In Vitro Studies

In vitro studies have been conducted to evaluate the pharmacological profile of this compound. For instance:

  • Cell Viability Assays : Studies using human cancer cell lines have shown that the compound can significantly reduce cell viability at micromolar concentrations.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit certain enzymes involved in cancer progression and inflammation. Preliminary results suggest moderate inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Animal models have been utilized to assess:

  • Toxicity Levels : Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.
  • Efficacy in Disease Models : In models of inflammation and cancer, the compound has shown potential in reducing tumor size and inflammatory markers.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of similar dihydropyridazine derivatives. The findings revealed that these compounds induced apoptosis in breast cancer cells via the mitochondrial pathway, suggesting that modifications to the structure could enhance efficacy against specific tumors.

Case Study 2: Antimicrobial Efficacy

Research conducted by International Journal of Antimicrobial Agents highlighted the antimicrobial properties of related compounds. The study found that derivatives with methoxy substitutions exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for development as new antibiotics.

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntioxidant15
Compound BAnticancer10
Compound CAntimicrobial20
4-Methoxy...Antitumor12Current Research

Q & A

Basic: How can researchers optimize the synthesis of 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide?

Methodological Answer:
Synthesis optimization typically involves multi-step protocols starting with substituted pyridazine or dihydropyridazine precursors. Key steps include:

  • Coupling Reactions: Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form the carboxamide bond. Reaction yields improve with anhydrous conditions and catalytic DMAP .
  • Substituent Introduction: Methoxy and isopropylphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity. Monitor by TLC or HPLC .

Example Conditions Table:

StepReagents/ConditionsYield Range
Carboxamide FormationDCC, DMAP, CH₂Cl₂, RT60–75%
Methoxy Group InstallationNaH, MeOH, THF, 60°C70–85%
Final PurificationSilica gel (EtOAc:Hexane 3:7)90–95%

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm), methoxy (δ ~3.8 ppm), and dihydropyridazine ring protons (δ 5.5–6.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~406.15 Da). Fragmentation patterns validate the carboxamide and dihydropyridazine moieties .
  • IR Spectroscopy: Stretching bands for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm functional groups .

Basic: How is the biological activity of this compound initially screened in academic research?

Methodological Answer:
Primary screening focuses on target engagement and cytotoxicity:

  • Enzyme Inhibition Assays: Test against kinases (e.g., CDK2) or proteases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
  • Cellular Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity. EC₅₀ values guide therapeutic potential .
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki) .

Advanced: How can mechanistic studies resolve contradictory data on this compound’s reactivity?

Methodological Answer:
Contradictions (e.g., variable reaction yields or unexpected byproducts) are addressed via:

  • Computational Modeling: Density Functional Theory (DFT) calculates transition states and intermediates to identify rate-limiting steps .
  • Kinetic Profiling: Monitor reaction progress using in-situ IR or HPLC to detect intermediates. Pseudo-first-order kinetics reveal solvent/catalyst effects .
  • Isotopic Labeling: ¹⁸O or deuterium tracing clarifies oxidation/reduction pathways .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies involve systematic structural modifications:

  • Substituent Variation: Synthesize analogs with halogens (F, Cl) or electron-donating groups (e.g., -OCH₃) at the phenyl ring. Compare bioactivity to identify pharmacophores .
  • Bioisosteric Replacement: Replace the carboxamide with sulfonamide or urea groups to assess binding affinity changes .
  • 3D-QSAR Models: CoMFA or CoMSIA correlates steric/electronic properties with activity using molecular docking (e.g., AutoDock Vina) .

Advanced: How can researchers address discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:
Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Protocols: Adopt uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations for kinase assays .
  • Purity Validation: Use LC-MS to confirm compound integrity (>98% purity). Impurities >2% skew dose-response curves .
  • Cross-Lab Replication: Collaborate to replicate studies under identical conditions, using shared reference compounds .

Advanced: What computational tools predict this compound’s metabolic stability?

Methodological Answer:
Predictive tools integrate quantum mechanics and machine learning:

  • ADMET Prediction: Software like Schrödinger’s QikProp estimates CYP450 metabolism and half-life. Key parameters: logP (~3.2), PSA (~85 Ų) .
  • Metabolite Identification: Molecular docking into CYP3A4 or CYP2D6 active sites (PDB IDs: 4NY4, 5T3Q) predicts oxidation sites .
  • MD Simulations: Nanosecond-scale simulations in lipid bilayers assess membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.